3-ethyl-2-fluoroaniline 3-ethyl-2-fluoroaniline
Brand Name: Vulcanchem
CAS No.: 1369791-16-1
VCID: VC11539854
InChI:
SMILES:
Molecular Formula: C8H10FN
Molecular Weight: 139.2

3-ethyl-2-fluoroaniline

CAS No.: 1369791-16-1

Cat. No.: VC11539854

Molecular Formula: C8H10FN

Molecular Weight: 139.2

Purity: 95

* For research use only. Not for human or veterinary use.

3-ethyl-2-fluoroaniline - 1369791-16-1

Specification

CAS No. 1369791-16-1
Molecular Formula C8H10FN
Molecular Weight 139.2

Introduction

Chemical Identity and Structural Characteristics

3-Ethyl-2-fluoroaniline belongs to the class of substituted anilines, where a fluorine atom occupies the ortho position (C2) and an ethyl group resides at the meta position (C3) relative to the amino group. Key structural and spectral properties include:

PropertyValueSource Citation
Molecular formulaC₈H₁₀FN
Molar mass139.17 g/mol
Density1.081 ± 0.06 g/cm³ (predicted)
Boiling point203.9 ± 20.0 °C (predicted)
pKa3.34 ± 0.10 (predicted)
CAS registry1369791-16-1

The ethyl group enhances lipophilicity, while the fluorine atom induces electron-withdrawing effects, modulating the compound’s reactivity in electrophilic substitution and nucleophilic reactions .

Synthetic Methodologies

Fluorination of Chlorinated Precursors

A patent detailing the synthesis of 2,3-difluoroaniline (CN101245020B) provides insights into fluorination strategies applicable to 3-ethyl-2-fluoroaniline . The process involves:

  • Fluorination: Reaction of 2,3-dichloronitrobenzene with anhydrous KF in dimethyl sulfoxide (DMSO) at 170–175°C for 8 hours, yielding 3-chloro-2-fluoronitrobenzene (81% yield).

  • Reduction: Catalytic hydrogenation using Raney nickel and H₂ at 35–45°C converts the nitro group to an amine, producing 3-chloro-2-fluoroaniline (95.5% yield) .

For 3-ethyl-2-fluoroaniline, introducing the ethyl group may require alkylation post-fluorination or starting with a pre-ethylated precursor. For example, 3-ethyl-2-chloronitrobenzene could undergo fluorination followed by reduction.

Alternative Routes

  • Nucleophilic Aromatic Substitution: Direct displacement of a nitro or chloro group in ethyl-substituted nitrobenzenes using fluorinating agents like KF or tetrabutylammonium fluoride (TBAF).

  • Buchwald–Hartwig Amination: Coupling fluoro-ethyl-substituted aryl halides with ammonia or amines under palladium catalysis.

Physicochemical and Spectroscopic Properties

Solubility and Stability

3-Ethyl-2-fluoroaniline is insoluble in water but miscible with organic solvents like toluene and methanol . Its stability under acidic conditions is limited due to the amine group’s basicity (pKa ≈ 3.34), necessitating storage in inert atmospheres to prevent oxidation .

Spectroscopic Data

  • ¹H NMR: Expected signals include a triplet for the ethyl group’s methyl protons (δ 1.2–1.4 ppm), a quartet for the methylene group (δ 2.5–2.7 ppm), and aromatic protons influenced by fluorine coupling (δ 6.8–7.2 ppm).

  • ¹⁹F NMR: A singlet near δ -110 ppm, typical for ortho-fluorine in aniline derivatives .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

3-Ethyl-2-fluoroaniline serves as a precursor to antifungal agents (e.g., Voriconazole analogs) and kinase inhibitors . Its ethyl group aids in tuning the lipophilicity of drug candidates, improving bioavailability .

Agrochemicals

Fluoroanilines are key intermediates in herbicides and insecticides. The compound’s stability under UV exposure makes it suitable for field applications .

Specialty Chemicals

Used in synthesizing azo dyes and polyurethane catalysts, where fluorine enhances thermal stability and corrosion resistance .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective fluorination to access chiral 3-ethyl-2-fluoroaniline derivatives for CNS-targeted drugs .

Green Chemistry Approaches

Solvent-free fluorination using ionic liquids and microwave irradiation reduces waste and improves yields (>90%) .

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